

An In-depth Technical Guide to N-Allylnoriso-LSD (AL-LAD)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Allylnoriso-LSD*

Cat. No.: *B15557244*

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Executive Summary

N-Allylnoriso-LSD, also known as AL-LAD or 6-allyl-6-nor-lysergic acid diethylamide, is a potent psychedelic lysergamide and an analog of lysergic acid diethylamide (LSD). First synthesized and evaluated for its LSD-like discriminative stimulus properties in the mid-1980s, AL-LAD has demonstrated significant potency as a serotonin 5-HT_{2A} receptor agonist. This technical guide provides a comprehensive overview of the available scientific data on **N-Allylnoriso-LSD**, including its synthesis, pharmacological properties, and the experimental methodologies used for its characterization. All quantitative data has been summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical and Physical Properties

Property	Value
IUPAC Name	(6aR,9R)-N,N-diethyl-7-(prop-2-en-1-yl)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide
Synonyms	AL-LAD, 6-allyl-6-nor-LSD, N(6)-allyl norlysergic acid N,N-diethylamide
Molecular Formula	C ₂₂ H ₂₇ N ₃ O
Molecular Weight	349.47 g/mol
CAS Number	65527-61-9

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for **N-Allylnoriso-LSD**.

Table 3.1: Receptor Binding Affinities (K_i)

Receptor	Radioligand	Tissue Source	K _i (nM)	Reference
5-HT _{2A}	[³ H]ketanserin	Rat Frontal Cortex	8.1	[1]
5-HT _{2A}	[[¹²⁵ I]-R-DOI	Rat Frontal Cortex	3.4	[1]
Dopamine D ₁	[³ H]SCH-23390	-	189 (K _{0.5})	[1]
Dopamine D ₂	[³ H]spiperone	-	12.3 (K _{0.5})	[1]

Table 3.2: In Vivo Efficacy (ED₅₀)

Assay	Species	Training Drug (Dose)	ED ₅₀ (nmol/kg)	Potency vs. LSD	Reference
Drug Discrimination	Rat	LSD (185.5 nmol/kg)	13	~3.5x more potent	[1]
Head-Twitch Response	Mouse	-	174.9	Slightly less potent	[1]

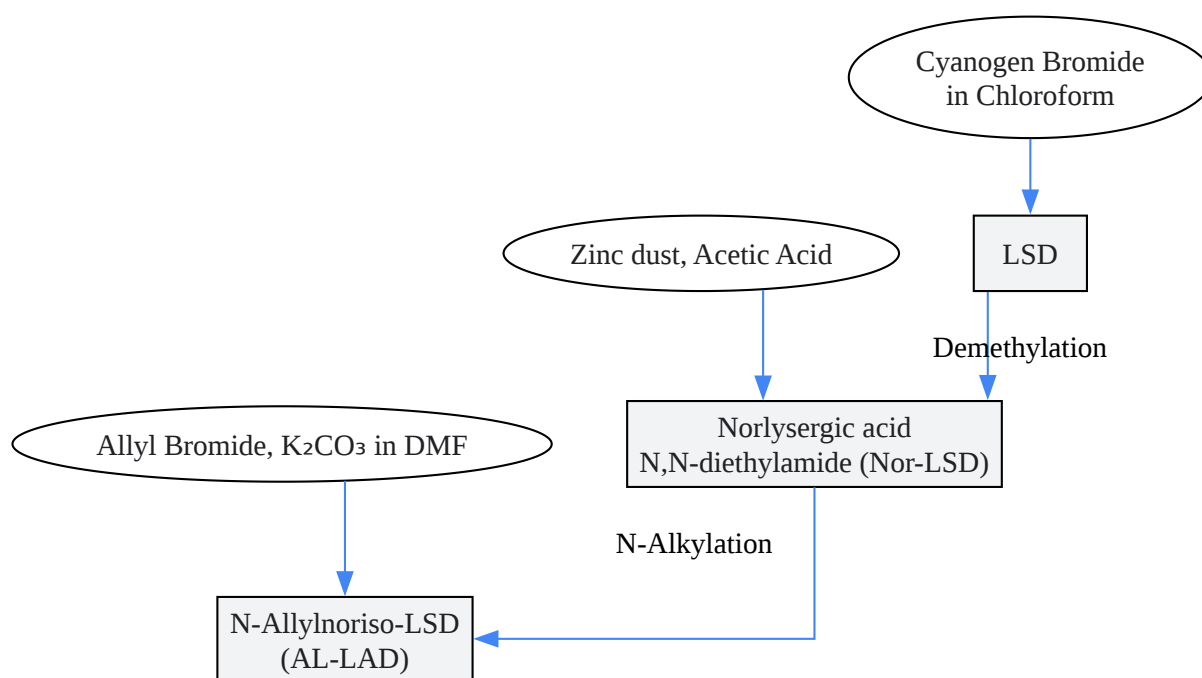
Note: As of the latest available data, specific in vitro functional assay data (e.g., EC₅₀, Emax from calcium flux or IP₁ accumulation assays) for **N-Allylnoriso-LSD** has not been reported in the scientific literature.

Experimental Protocols

Synthesis of N-Allylnoriso-LSD

The following protocol is adapted from the synthesis described by Hoffman and Nichols (1985).

Workflow for the Synthesis of N-Allylnoriso-LSD



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Caption: Synthesis of **N-Allylnoriso-LSD** from LSD.

Step-by-Step Procedure:

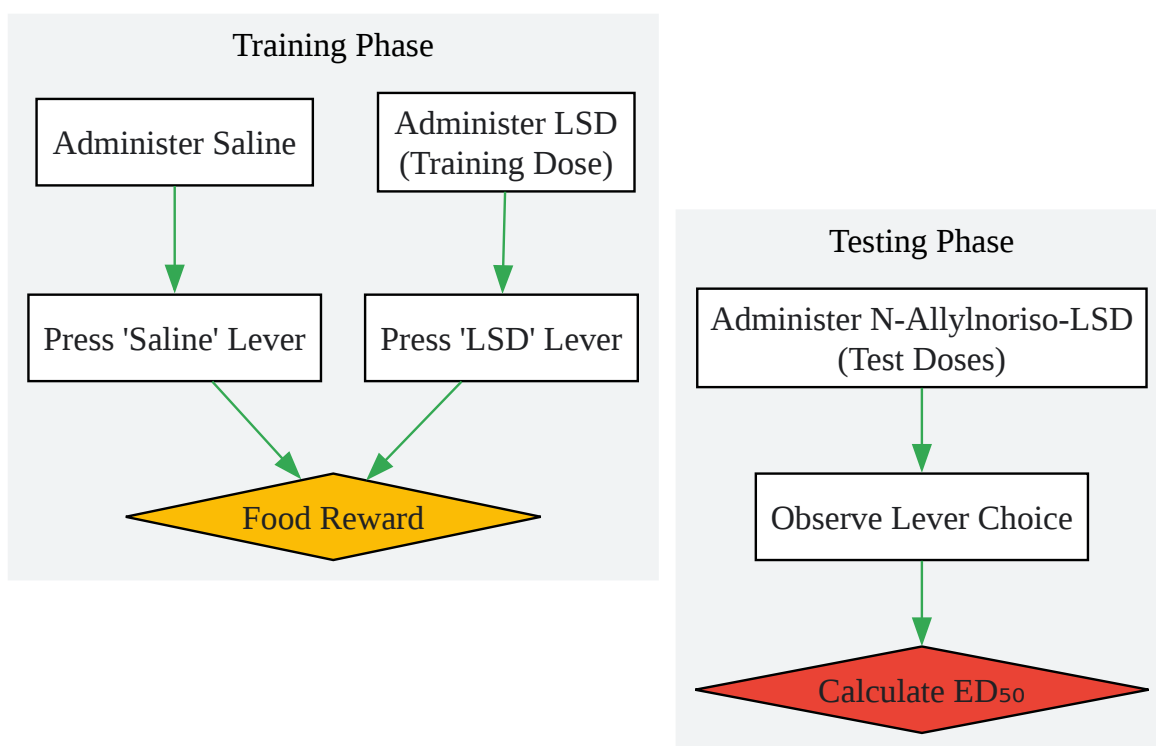
- Demethylation of LSD to Nor-LSD:
 - d-Lysergic acid diethylamide (LSD) is demethylated at the N6 position using cyanogen bromide in a suitable solvent like chloroform.
 - The resulting N(6)-cyano-nor-LSD is then reduced, for example with zinc dust in acetic acid, to yield norlysergic acid N,N-diethylamide (nor-LSD).
- N-Alkylation of Nor-LSD:
 - Nor-LSD is then N-alkylated using an appropriate allyl halide, such as allyl bromide.

- The reaction is typically carried out in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K_2CO_3) to yield **N-Allylnoriso-LSD**.
- Purification:
 - The final product is purified using chromatographic techniques to isolate the desired compound.

Drug Discrimination Assay

This protocol provides a general framework for a two-lever drug discrimination task in rats, as this was the method used to determine the in vivo potency of **N-Allylnoriso-LSD**.^{[2][3]}

Workflow for Drug Discrimination Assay



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Caption: Workflow of a drug discrimination assay.

Procedure:

- Apparatus: A standard two-lever operant conditioning chamber.
- Subjects: Typically, male rats are used.
- Training:
 - Animals are trained to discriminate between an intraperitoneal injection of a specific dose of LSD (the training drug) and a saline injection.
 - Following an LSD injection, responses on one designated lever are reinforced (e.g., with a food pellet), while responses on the other lever have no consequence.
 - Following a saline injection, responses on the opposite lever are reinforced.
 - Training continues until the animals reliably (>85% correct) press the appropriate lever based on the injection they received.
- Testing:
 - Once trained, various doses of the test compound (**N-Allylnoriso-LSD**) are administered.
 - The percentage of responses on the LSD-appropriate lever is recorded for each dose.
 - The ED₅₀ value, the dose at which the animal makes 50% of its responses on the drug-appropriate lever, is then calculated.

Head-Twitch Response (HTR) Assay

The head-twitch response in mice is a behavioral proxy for 5-HT_{2A} receptor activation and is used to assess the hallucinogenic potential of compounds.^{[4][5]}

Procedure:

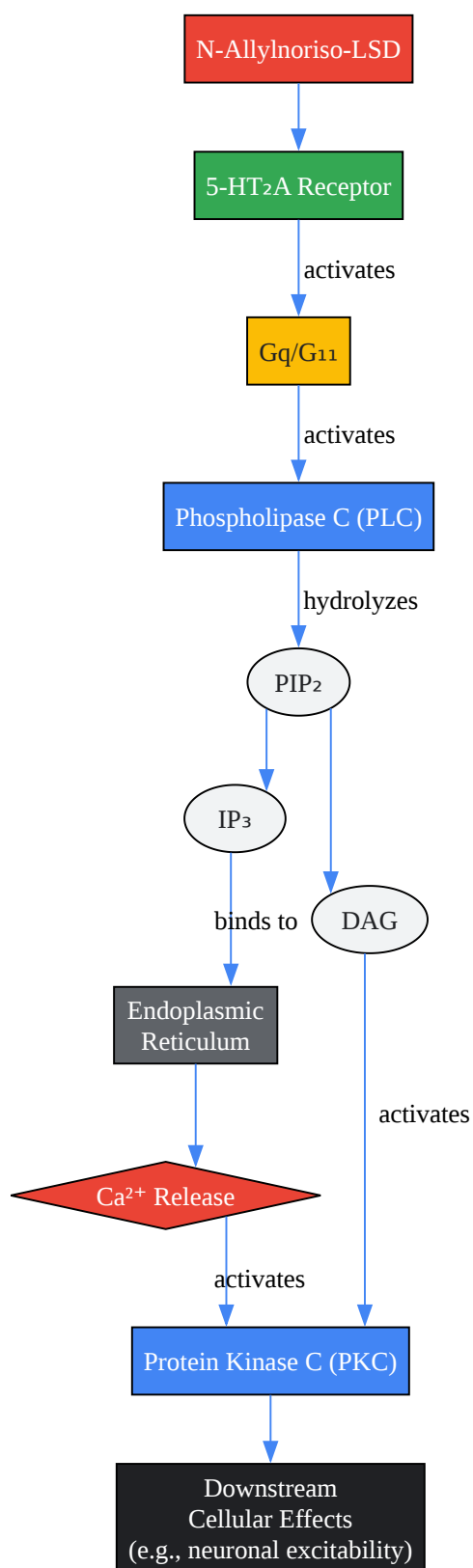
- Subjects: Typically, male C57BL/6J mice are used.
- Drug Administration: The test compound (**N-Allylnoriso-LSD**) is administered, usually via intraperitoneal injection.

- Observation:
 - Following administration, the mice are placed in an observation chamber.
 - The number of head-twitches (rapid, side-to-side head movements) is counted over a specified period.
 - Automated systems using video tracking or magnet-based detectors can also be employed for quantification.[6]
- Data Analysis:
 - The number of head-twitches is recorded for each dose of the test compound.
 - A dose-response curve is generated, and the ED₅₀ value (the dose that elicits 50% of the maximal response) is calculated.

Mechanism of Action and Signaling Pathways

N-Allylnoriso-LSD is a potent 5-HT_{2A} receptor agonist.[7] The psychedelic effects of lysergamides are primarily mediated through the activation of this receptor. The 5-HT_{2A} receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G₁₁ signaling pathway.[8]

5-HT_{2A} Receptor Signaling Pathway



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Caption: Simplified 5-HT_{2A} receptor signaling cascade.

Pathway Description:

- **Receptor Binding:** **N-Allylnoriso-LSD** binds to and activates the 5-HT_{2A} receptor.
- **G-Protein Activation:** This activation leads to a conformational change in the receptor, which in turn activates the associated Gq/G₁₁ protein.
- **Phospholipase C Activation:** The activated Gq/G₁₁ protein stimulates phospholipase C (PLC).
- **Second Messenger Production:** PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
- **Calcium Release:** IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
- **Protein Kinase C Activation:** DAG and the increased intracellular Ca²⁺ concentration synergistically activate protein kinase C (PKC).
- **Downstream Effects:** PKC then phosphorylates various downstream target proteins, leading to a cascade of cellular responses that ultimately alter neuronal excitability and produce the characteristic psychedelic effects.

Conclusion

N-Allylnoriso-LSD is a potent lysergamide with well-documented in vivo activity as a 5-HT_{2A} receptor agonist. Its synthesis and behavioral effects in animal models have been established, demonstrating a potency that is comparable to or even greater than LSD in certain assays. While detailed in vitro functional data is currently lacking in the public domain, the existing binding and in vivo data provide a strong foundation for its classification as a classic psychedelic. Further research into its in vitro functional profile and the nuances of its signaling would be beneficial for a more complete understanding of this compound and for the development of novel therapeutics targeting the serotonergic system. compound and for the development of novel therapeutics targeting the serotonergic system.

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- To cite this document: BenchChem. [An In-depth Technical Guide to N-Allylnoriso-LSD (AL-LAD)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15557244#preliminary-research-on-n-allylnoriso-lsd>]

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